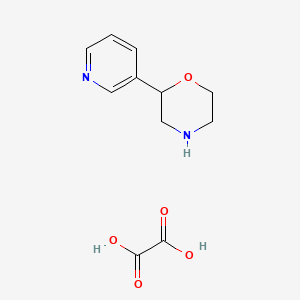

2-Pyridin-3-yl morpholine oxalate

Beschreibung

Significance of Pyridine- and Morpholine-Containing Scaffolds in Advanced Organic Synthesis

Pyridine (B92270) and morpholine (B109124) rings are ubiquitous structural motifs in a vast array of functional molecules. Their prevalence stems from their versatile chemical properties and their ability to impart desirable physicochemical characteristics to the parent molecule.

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a cornerstone in organic chemistry. nih.gov Its unique electronic properties, arising from the electronegative nitrogen atom, influence its reactivity, making it susceptible to both electrophilic and nucleophilic substitution reactions. nih.gov This reactivity, coupled with its ability to act as a ligand for metal catalysts, has made the pyridine scaffold a crucial component in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov The nitrogen atom in the pyridine ring can also be quaternized to form pyridinium (B92312) salts, further expanding its synthetic utility. nih.gov

The morpholine ring, a saturated six-membered heterocycle containing both a secondary amine and an ether functional group, is another "privileged" scaffold in medicinal chemistry and organic synthesis. nih.govjchemrev.com Its non-aromatic nature provides conformational flexibility, while the presence of both hydrogen bond donor (N-H) and acceptor (O and N) sites allows for intricate molecular interactions. nih.govresearchgate.net The incorporation of a morpholine moiety can enhance a molecule's polarity and aqueous solubility, properties that are often desirable in biologically active compounds. nih.gov The synthetic accessibility of morpholine and its derivatives further contributes to its widespread use as a building block in the construction of complex molecular architectures. nih.gove3s-conferences.org

Role of Organic Salts in Supramolecular Chemistry and Materials Science

Organic salts are ionic compounds in which either the cation, the anion, or both are organic molecules. laballey.com They are formed through the reaction of an organic acid and an organic or inorganic base. teachy.appteachy.ai The formation of organic salts is a powerful tool in supramolecular chemistry and materials science, enabling the construction of highly ordered structures and materials with tunable properties.

In supramolecular chemistry , the study of systems composed of multiple molecules held together by non-covalent interactions, organic salts play a pivotal role. wikipedia.org The ionic interactions, hydrogen bonds, and other non-covalent forces present in organic salts direct the self-assembly of molecules into well-defined supramolecular architectures. wikipedia.orgnih.gov This bottom-up approach allows for the creation of complex systems with emergent properties, such as molecular recognition, host-guest complexation, and the formation of molecular sensors. wikipedia.org The precise control over intermolecular interactions afforded by organic salt formation is a key strategy in the design of functional supramolecular materials. rsc.org

In materials science , organic salts are utilized to create materials with specific physical and chemical properties. rsc.org The ionic nature of these salts often leads to high melting points and thermal stability. teachy.ai Furthermore, the ability to modify the organic cation and anion allows for the fine-tuning of properties such as solubility, conductivity, and optical behavior. teachy.ai Crystalline porous organic salts (CPOSs), for instance, are a class of materials with permanent porosity that have potential applications in gas storage, separation, and catalysis. rsc.org The formation of an oxalate (B1200264) salt, as in the case of 2-Pyridin-3-yl morpholine oxalate, can significantly influence the crystal packing and solid-state properties of the compound.

Overview of Current Research Trajectories in Advanced Organic Chemistry

The field of advanced organic chemistry is characterized by a continuous drive towards greater efficiency, selectivity, and sustainability in chemical synthesis. neuroquantology.commultiresearchjournal.com Several key research trajectories are shaping the future of the discipline.

One major trend is the development of new synthetic methodologies , including C-H activation, cross-coupling reactions, and asymmetric catalysis. neuroquantology.com These methods allow for the construction of complex molecules with high precision and atom economy. The use of mechanochemistry, which utilizes mechanical force to induce chemical reactions, is also gaining traction as a green and efficient synthetic tool. multiresearchjournal.com

Green and sustainable chemistry is another critical focus area. multiresearchjournal.comcas.org This involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions to minimize the environmental impact of chemical processes. multiresearchjournal.com The development of biocatalysis and photocatalysis are prominent examples of this trend. cas.orgacs.org

The integration of artificial intelligence (AI) and machine learning is revolutionizing how chemists design and synthesize molecules. multiresearchjournal.com These computational tools can predict the properties of new compounds, optimize reaction conditions, and even propose novel synthetic routes, accelerating the pace of discovery. multiresearchjournal.com

Furthermore, there is a growing emphasis on the synthesis of functional materials with tailored properties for applications in areas such as organic electronics, nanomedicine, and catalysis. neuroquantology.com This often involves the precise control of molecular architecture and intermolecular interactions, areas where the principles of supramolecular chemistry and organic salt formation are paramount. neuroquantology.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

oxalic acid;2-pyridin-3-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.C2H2O4/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;3-1(4)2(5)6/h1-3,6,9,11H,4-5,7H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZMAWBINOBYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CN=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589999 | |

| Record name | Oxalic acid--2-(pyridin-3-yl)morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947694-76-0 | |

| Record name | Oxalic acid--2-(pyridin-3-yl)morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Solid State Characteristics Via Advanced Analytical Techniques

Single-Crystal X-ray Diffraction Analysis of 2-Pyridin-3-yl Morpholine (B109124) Oxalate (B1200264)

While a specific Crystallographic Information File (CIF) for 2-Pyridin-3-yl morpholine oxalate is not publicly available, the structural characteristics can be inferred from the analysis of its constituent moieties and related compounds.

Determination of Molecular Conformation and Stereochemistry

The 2-Pyridin-3-yl morpholine cation is expected to adopt a stable chair conformation for the morpholine ring, which is the most energetically favorable arrangement for six-membered saturated heterocyclic rings. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The pyridin-3-yl group at the C2 position is likely to favor the equatorial position to minimize steric hindrance. The stereochemistry at the C2 carbon of the morpholine ring would be determined by the synthetic route, resulting in either a racemic mixture of (R)- and (S)-enantiomers or a specific enantiomer if an asymmetric synthesis is employed.

Elucidation of Crystal Packing and Unit Cell Parameters

The crystal packing of this compound would be governed by a combination of electrostatic interactions between the protonated morpholine cation and the oxalate dianion, as well as other non-covalent interactions. The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, would be determined by the precise arrangement of these ions. Based on similar organic salts, the crystal system could range from monoclinic to orthorhombic.

Table 1: Postulated Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| a (Å) | 10-20 |

| b (Å) | 5-15 |

| c (Å) | 15-25 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 or 8 |

Note: These are hypothetical values based on typical small organic molecule crystal structures and require experimental verification.

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques provide valuable information about the chemical structure and bonding within a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Connectivity Analysis

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons of the pyridine (B92270) and morpholine rings. The aromatic protons of the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the morpholine ring would be found in the upfield region, with distinct signals for the axial and equatorial protons due to the chair conformation. The presence of the oxalate counter-ion would likely cause a downfield shift of the protons adjacent to the protonated morpholine nitrogen.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm), while the carbons of the morpholine ring would appear in the aliphatic region (δ 40-70 ppm). The two carbons of the oxalate anion would give a single signal at a characteristic downfield position (around δ 160-170 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

|---|---|---|---|

| Pyridine-H | 7.0 - 8.5 | Pyridine-C | 120 - 150 |

| Morpholine-H (axial) | 2.5 - 3.5 | Morpholine-C | 40 - 70 |

| Morpholine-H (equatorial) | 3.5 - 4.5 | Oxalate-C | 160 - 170 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibration of the protonated morpholine nitrogen would appear as a broad band in the region of 2500-3000 cm⁻¹. The C=O stretching vibration of the oxalate anion would be observed as a strong band around 1700-1750 cm⁻¹. The C-N stretching vibrations of the morpholine and pyridine rings, as well as the C-O-C stretching of the morpholine ether linkage, would also be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Ammonium salt) | Stretch | 2500 - 3000 (broad) |

| C=O (Oxalate) | Stretch | 1700 - 1750 (strong) |

| C=C, C=N (Pyridine) | Stretch | 1500 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2800 - 3000 |

| C-O-C (Ether) | Stretch | 1050 - 1150 |

Elemental Compositional Analysis using High-Precision Methods

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. High-precision methods provide the percentage by mass of each element present, which can be compared to the theoretical values calculated from the molecular formula to confirm the compound's identity and purity.

The molecular formula for this compound is C₁₁H₁₄N₂O₅, with a molar mass of 254.24 g/mol . The theoretical elemental composition can be calculated based on this formula.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 51.96 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 5.56 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.02 |

| Oxygen | O | 16.00 | 5 | 80.00 | 31.46 |

| Total | 254.27 | 100.00 |

Note: The total molar mass may vary slightly due to rounding of atomic masses.

Theoretical and Computational Investigations of 2 Pyridin 3 Yl Morpholine Oxalate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of molecular systems. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable yet accurate means of determining ground state properties. For 2-Pyridin-3-yl morpholine (B109124) oxalate (B1200264), DFT calculations would typically be employed to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles of both the 2-pyridin-3-yl-morpholinium cation and the oxalate anion.

A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p), to achieve a reliable description of the system. Such calculations can elucidate the distribution of electron density, highlighting regions of electrophilicity and nucleophilicity. The molecular electrostatic potential (MEP) surface can be mapped to visualize these charge distributions, offering insights into potential sites for intermolecular interactions. Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the compound's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

Table 1: Hypothetical DFT-Calculated Ground State Properties of 2-Pyridin-3-yl-morpholinium Cation

| Property | Calculated Value | Units |

|---|---|---|

| Total Energy | -689.12345 | Hartrees |

| HOMO Energy | -7.123 | eV |

| LUMO Energy | -1.456 | eV |

| HOMO-LUMO Gap | 5.667 | eV |

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory, while more computationally intensive, provide a more rigorous treatment of electron correlation. These high-level calculations are particularly valuable for benchmarking the results obtained from DFT and for obtaining highly accurate energies and properties for smaller fragments of the target molecule or for specific conformations. For 2-Pyridin-3-yl morpholine oxalate, ab initio calculations could be used to precisely determine the proton affinity of the 2-pyridin-3-yl morpholine, providing a fundamental measure of its basicity.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly well-suited for exploring the conformational landscape of flexible molecules and for understanding their interactions with a solvent environment.

For the 2-pyridin-3-yl-morpholinium cation, a key area of interest is the rotational barrier around the single bond connecting the pyridine (B92270) and morpholine rings. MD simulations can be used to sample the potential energy surface associated with this rotation, thereby determining the energy barriers between different conformational isomers. By tracking the trajectories of the atoms over time, it is possible to observe conformational transitions and to calculate the populations of different conformers at a given temperature. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules.

The behavior of an ionic compound like this compound is profoundly influenced by its solvent environment. MD simulations explicitly including solvent molecules (such as water) can provide a detailed picture of the solvation process. These simulations can reveal the structure of the solvent shells around the cation and the oxalate anion, as well as the nature of the hydrogen bonding interactions between the solute and the solvent. Furthermore, the presence of a solvent can alter the conformational preferences of the 2-pyridin-3-yl-morpholinium cation. By comparing simulations in the gas phase with those in solution, the extent of solvent-induced conformational changes can be quantified.

Prediction of Spectroscopic Parameters (NMR, IR) from Computational Models

Computational chemistry is an invaluable tool for the prediction and interpretation of spectroscopic data. By calculating the spectroscopic parameters of a proposed structure and comparing them to experimental spectra, it is possible to confirm or revise the structural assignment.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating chemical shifts. researchgate.net By computing the magnetic shielding tensors for each nucleus, the corresponding ¹H and ¹³C NMR chemical shifts can be predicted. These predicted spectra can be of great assistance in the assignment of complex experimental NMR data.

Similarly, vibrational frequencies corresponding to infrared (IR) spectroscopy can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes of vibration and their corresponding frequencies and intensities. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes associated with specific functional groups within the this compound structure. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 2: Hypothetical Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value (Hypothetical) |

|---|---|---|

| ¹H NMR (Pyridine H-2) | 8.65 ppm | 8.62 ppm |

| ¹³C NMR (Pyridine C-3) | 135.4 ppm | 135.1 ppm |

| IR (C=O stretch, oxalate) | 1725 cm⁻¹ | 1720 cm⁻¹ |

Computational Insights into Crystallization and Solid-State Formation

Computational chemistry serves as a powerful tool in modern materials science and pharmaceutical development, offering profound insights into the solid-state properties of crystalline materials. For the oxalate salt of 2-Pyridin-3-yl morpholine, theoretical and computational investigations are instrumental in understanding its crystallization behavior and the intricacies of its solid-state formation. These computational approaches allow for the exploration of potential crystalline forms and the detailed analysis of the intermolecular forces that govern the stability of the crystal lattice.

Crystal Structure Prediction (CSP) for Polymorphism Exploration

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the development of chemical compounds, particularly in the pharmaceutical industry, as different polymorphs can exhibit varying physical and chemical properties. Crystal Structure Prediction (CSP) is a computational methodology employed to predict the possible crystal structures of a given molecule from its chemical diagram.

The process of CSP for this compound would typically involve a systematic search for energetically favorable crystal packing arrangements. This exploration is conducted by sampling a wide range of possible unit cells and molecular orientations, followed by energy minimization to identify stable structures. The relative energies of the predicted crystal structures provide an indication of their thermodynamic stability.

Table 1: Hypothetical Polymorph Energy Landscape of this compound

| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |

|---|---|---|---|

| Form I | P2₁/c | -150.2 | 0.0 |

| Form II | P-1 | -148.9 | +1.3 |

| Form III | C2/c | -147.5 | +2.7 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a CSP study.

The computational search for polymorphs of this compound would likely reveal a landscape of several potential crystal structures lying within a narrow energy range. The challenge then lies in identifying which of these predicted forms are likely to be experimentally accessible. Further computational analysis, such as the simulation of vibrational spectra or powder X-ray diffraction patterns for the most stable predicted structures, can aid in the experimental identification and characterization of different polymorphic forms.

Intermolecular Interaction Analysis in the Crystalline Lattice

The stability and physical properties of a crystalline solid are dictated by the network of intermolecular interactions within its lattice. Computational methods provide a detailed understanding of these interactions in this compound.

The crystal structure of this salt is characterized by a complex network of hydrogen bonds and other non-covalent interactions. The protonated morpholine nitrogen and the pyridinyl nitrogen are potential hydrogen bond donors, while the oxygen atoms of the morpholine and oxalate ions act as hydrogen bond acceptors.

Key intermolecular interactions anticipated in the crystal lattice of this compound include:

N-H···O Hydrogen Bonds: Strong hydrogen bonds are expected between the protonated nitrogen of the morpholine ring and the oxygen atoms of the oxalate counter-ion. These interactions are crucial for the formation of the primary structural motifs.

C-H···N Interactions: The possibility of C-H···N interactions, where a hydrogen atom interacts with the nitrogen atom of the pyridine ring, can also influence the crystal structure. nih.gov

Table 2: Calculated Intermolecular Interaction Energies in a Predicted Polymorph of this compound

| Interaction Type | Interacting Groups | Calculated Energy (kcal/mol) |

|---|---|---|

| N-H···O Hydrogen Bond | Morpholinium N-H and Oxalate O | -8.5 to -12.0 |

| C-H···O Hydrogen Bond | Pyridine C-H and Oxalate O | -1.5 to -3.0 |

| C-H···O Hydrogen Bond | Morpholine C-H and Oxalate O | -1.0 to -2.5 |

Note: The data in this table is based on typical energy ranges for such interactions and is for illustrative purposes.

Computational tools such as Density Functional Theory (DFT) can be employed to calculate the energies of these non-covalent interactions. researchgate.net The analysis of these interactions provides a fundamental understanding of the forces driving the self-assembly of the molecules into a crystalline solid. This knowledge is invaluable for rationalizing the observed crystal structure and for predicting how changes in the molecular structure might influence the crystal packing and, consequently, the material's properties. In some related crystal structures, molecules are linked by these types of interactions to form infinite chains or layers. nih.gov

Chemical Reactivity and Reaction Mechanisms of the Pyridyl Morpholine Scaffold

Investigation of Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring is an aromatic heterocycle that is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. Conversely, it is more susceptible to nucleophilic aromatic substitution. The presence of the morpholino substituent at the 3-position significantly modulates this inherent reactivity.

Electrophilic Aromatic Substitution (EAS):

The pyridine nitrogen deactivates the ring towards electrophiles, particularly at the ortho (2, 6) and para (4) positions. This deactivation results in electrophilic substitution reactions on unsubstituted pyridine typically occurring at the 3-position (meta) under harsh conditions, as this avoids the formation of an unstable cationic intermediate with a positive charge on the electronegative nitrogen atom. quora.comquora.comlibretexts.org

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution on the pyridine ring is favored at the 2- and 4-positions because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer-like intermediate through resonance. quimicaorganica.orgyoutube.com Attack at the 3-position does not allow for this stabilization, making it significantly slower. quimicaorganica.org For the 2-pyridin-3-yl morpholine (B109124) scaffold, nucleophilic attack would therefore be directed to the 2- and 4-positions, provided a suitable leaving group (such as a halide) is present at one of these positions. The reaction proceeds via a two-step addition-elimination mechanism. quimicaorganica.org

| Reaction Type | Favored Positions | Governing Factor | Reference |

|---|---|---|---|

| Electrophilic Substitution | 2, 4, 6 | Activating effect of the morpholino nitrogen lone pair donation. | youtube.com |

| Nucleophilic Substitution | 2, 4 | Stabilization of the anionic intermediate by the pyridine nitrogen. | quimicaorganica.orgyoutube.com |

Reactivity at the Morpholine Nitrogen and Oxygen Atoms

The morpholine moiety features both a secondary amine and an ether functional group. The secondary amine is the primary site of reactivity, undergoing reactions typical for such groups. researchgate.net The ether oxygen atom is generally less reactive but influences the properties of the ring by withdrawing electron density from the nitrogen, which renders it less nucleophilic and less basic than analogous secondary amines like piperidine. nih.gov The oxygen can also act as a hydrogen bond acceptor.

2-Pyridin-3-yl morpholine possesses two basic nitrogen atoms: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the morpholine ring. The oxalate (B1200264) form of the compound indicates it has been isolated as a salt, formed by the reaction of one or both of these basic sites with oxalic acid.

The basicity of these two centers is influenced by their chemical environment. The pyridine nitrogen's basicity is slightly enhanced by the electron-donating morpholino substituent at the 3-position. Conversely, the electron-withdrawing nature of the pyridine ring decreases the basicity of the morpholine nitrogen. In general, the saturated sp³ nitrogen of morpholine is significantly more basic than the sp² nitrogen of pyridine. Therefore, in an acidic medium, protonation is expected to occur preferentially at the morpholine nitrogen.

| Compound | Conjugate Acid | Approximate pKa | Reference |

|---|---|---|---|

| Pyridine | Pyridinium (B92312) ion | 5.2 | organicchemistrydata.org |

| Morpholine | Morpholinium ion | 8.5 | |

| 2-Pyridin-3-yl morpholine | Morpholinium-pyridinium dication | pKa1 (Morpholine N) ~7-8 (Est.) pKa2 (Pyridine N) ~5 (Est.) |

Quaternization involves the alkylation of the nitrogen atom, typically through an SN2 reaction with an alkyl halide, converting the amine into a quaternary ammonium (B1175870) salt. Both nitrogen atoms in 2-pyridin-3-yl morpholine can undergo quaternization. researchgate.netnih.gov The relative rate of this reaction depends on the nucleophilicity of each nitrogen. The sp³-hybridized nitrogen of the morpholine ring is more nucleophilic than the sp²-hybridized nitrogen of the pyridine ring. Consequently, quaternization is expected to occur preferentially at the morpholine nitrogen. However, forcing conditions or the use of specific alkylating agents can lead to quaternization of the pyridine nitrogen or even di-quaternization at both sites. nih.gov

Exploration of Functional Group Interconversions on the Pyridyl Morpholine Core

Functional group interconversion (FGI) refers to the transformation of one functional group into another, a key strategy in synthetic organic chemistry for elaborating molecular scaffolds. nih.gov The pyridyl morpholine core offers several opportunities for such modifications.

The secondary amine of the morpholine ring is a key handle for derivatization. It can readily undergo:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. acs.org

N-Alkylation: Reaction with alkyl halides to introduce various alkyl groups.

Functionalization of the pyridine ring often involves introducing a substituent that can be further transformed. For example, halogenation of the pyridine ring (e.g., at the 2- or 4-position) would introduce a leaving group suitable for nucleophilic substitution or a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. mdpi.com This allows for the attachment of a wide variety of aryl, alkyl, or other functional groups. The synthesis of compounds like 3-bromo-5-morpholinopyridine (B1522347) demonstrates the feasibility of having a halogenated pyridyl-morpholine scaffold ready for further interconversion. scbt.com

| Location | Initial Functional Group | Reaction Type | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Morpholine Nitrogen | Secondary Amine (-NH-) | Acylation | Amide (-N-C(=O)R) | acs.org |

| Morpholine Nitrogen | Secondary Amine (-NH-) | Sulfonylation | Sulfonamide (-N-SO₂R) | acs.org |

| Pyridine Ring | C-H | Halogenation | C-X (X=Cl, Br, I) | scbt.com |

| Pyridine Ring | C-Br | Suzuki Coupling | C-Aryl | mdpi.com |

Mechanistic Studies of Model Reactions Involving 2-Pyridin-3-yl Morpholine

Detailed mechanistic studies specifically on 2-pyridin-3-yl morpholine are not widely available in the public literature. However, the mechanisms of its reactions can be inferred from extensive studies on its constituent parts—pyridine and morpholine. Reactions such as aromatic substitution, N-alkylation, and acylation follow well-established pathways. For instance, nucleophilic attack on the pyridine ring proceeds via an SNAr mechanism involving a resonance-stabilized anionic intermediate, while reactions at the morpholine nitrogen typically follow SN2 or nucleophilic acyl substitution pathways.

Kinetic studies, which measure the rate of a chemical reaction, provide quantitative insight into reaction mechanisms and the factors that influence them. For the 2-pyridin-3-yl morpholine scaffold, the reaction kinetics would be highly dependent on the nature of the reaction being studied.

Electrophilic Aromatic Substitution: The rate would be influenced by the concentration of the electrophile and the substrate. The presence of the activating morpholino group would likely result in a faster reaction rate compared to unsubstituted pyridine, though still slower than benzene.

Nucleophilic Aromatic Substitution: The rate is dependent on the nature of the leaving group, the nucleophile, and the position of substitution. The reaction rate for substitution at the 2- or 4-positions would be significantly faster than at the 3- or 5-positions. Studies on related systems have shown that the electronic nature of other substituents on the ring can significantly impact the reaction rate. nih.gov

Reactions at Morpholine Nitrogen: The kinetics of reactions like quaternization would follow standard SN2 rate laws (rate = k[substrate][alkyl halide]). The rate would be affected by the steric bulk of the alkyl halide and the solvent polarity.

A complete kinetic analysis of a reaction involving this scaffold would require systematically varying concentrations and temperatures, and monitoring the reaction progress using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC) to determine rate constants, reaction orders, and activation energies. nih.gov

Table of Mentioned Compounds

| Compound Name | Chemical Structure/Formula |

|---|---|

| 2-Pyridin-3-yl morpholine oxalate | C₉H₁₂N₂O · C₂H₂O₄ |

| Pyridine | C₅H₅N |

| Morpholine | C₄H₉NO |

| Piperidine | C₅H₁₁N |

| Pyridine N-oxide | C₅H₅NO |

| 3-Bromo-5-morpholinopyridine | C₉H₁₁BrN₂O |

Identification and Characterization of Reactive Intermediates

The reactivity of the pyridyl morpholine scaffold can be understood by considering the potential intermediates formed from its two constituent rings. While specific studies on the reactive intermediates of this compound are not extensively documented, logical intermediates can be proposed based on the known chemistry of pyridine and morpholine.

Pyridinium and Pyridinyl Radical Intermediates: The pyridine ring's nitrogen is basic and can be protonated by an acid to form a pyridinium ion. acs.org In photochemical processes, single-electron reduction of this pyridinium ion can generate pyridinyl radicals. acs.org These radical species are highly reactive and can engage in coupling reactions, offering a pathway for C(sp²)–C(sp³) bond formation that differs from classical Minisci-type reactions. acs.org

Pyridyne Intermediates: Under specific conditions, such as treatment of a halopyridine with a strong base, highly reactive aryne-type intermediates known as pyridynes can be formed. These intermediates allow for regioselective difunctionalization of the pyridine ring.

| Intermediate Type | Precursor Structure | Formation Method | Key Reactivity | Reference |

| Pyridinyl Radical | Pyridinium Ion | Photochemical single-electron transfer | Radical coupling reactions | acs.org |

| Enamine | Aldehyde/Ketone + Morpholine | Acid/Base catalysis | Nucleophilic addition to electrophiles | nih.govacs.org |

| Iminium Ion | Aldehyde/Ketone + Morpholine | Acid catalysis | Electrophilic species, precursor to enamine | acs.orgmasterorganicchemistry.com |

| Zwitterionic Intermediate | Morpholine + Electron-Deficient Aryl | Nucleophilic aromatic substitution | Decomposition to form substitution product | oup.com |

Catalytic Applications of the Pyridyl Morpholine Moiety

The unique combination of a Lewis basic pyridine ring and a secondary amine within the morpholine ring endows the pyridyl morpholine scaffold with dual catalytic capabilities. It can function effectively as a ligand for transition metals and as a standalone organocatalyst.

The nitrogen atoms in both the pyridine and morpholine moieties can serve as donor atoms to coordinate with transition metals, making the scaffold a versatile bidentate ligand. nih.gov The resulting metal complexes can exhibit significant catalytic activity.

Pyridyl-containing ligands are widely used in palladium-catalyzed aerobic oxidation reactions, where they stabilize the catalyst and promote the reoxidation of Pd(0) to the active Pd(II) state. nih.gov The electronic properties of the pyridine ring can be tuned to regulate the catalytic activity of the metal center. For instance, in iron-based pyridinophane complexes, modifying the substituents on the pyridine ring provides a direct handle to control C-C coupling reactions. mdpi.com Similarly, pyridylalkylamine-palladium complexes have shown that sterically crowded and electron-rich ligands are essential for achieving high selectivity in Suzuki-Miyaura coupling reactions. nih.gov

The pyridyl morpholine scaffold has been explicitly used to create ligands for transition metal-catalyzed reactions, including nickel-catalyzed cross-coupling and palladium-catalyzed Buchwald-Hartwig aminations. acs.orgnih.govacs.org

Table of Pyridyl-Type Ligands in Transition Metal Catalysis

| Ligand/Scaffold | Metal | Catalytic Application | Key Finding | Reference |

|---|---|---|---|---|

| Pyridyl Morpholine | Nickel (Ni) | C-N Cross-Coupling (Amination) | Effective ligand in electrocatalytic O-arylation and amination of aryl bromides. | acs.orgnih.gov |

| Pyridyl Morpholine | Palladium (Pd) | Buchwald-Hartwig Amination | Forms an effective precatalyst with an N-heterocyclic carbene for amination of aryl tosylates. | acs.org |

| Pyridinophane | Iron (Fe), Cobalt (Co), Nickel (Ni) | C-C Coupling, Oxidation, Nitrene Transfer | The ligand framework mimics metalloenzymes; electronic tuning of the pyridine ring regulates reactivity. | mdpi.com |

| Pyridylalkylamines | Palladium (Pd) | Suzuki-Miyaura Coupling | Steric and electronic properties of the ligand are crucial for reaction selectivity. | nih.gov |

The pyridyl morpholine scaffold is highly effective as an organocatalyst, primarily leveraging the secondary amine of the morpholine ring to engage in enamine catalysis. nih.gov This activation mode is fundamental for the α-functionalization of aldehydes and ketones. acs.org

A key application is the Michael addition of aldehydes to nitroolefins. nih.gov In this reaction, the morpholine moiety reacts with the aldehyde to form a nucleophilic enamine intermediate. nih.gov This enamine then attacks the nitroolefin in a conjugate addition. The efficiency of morpholine-based catalysts, however, is often lower than their pyrrolidine-based counterparts. nih.gov This reduced reactivity is attributed to the electron-withdrawing effect of the morpholine's oxygen atom and the more pronounced pyramidal geometry of the nitrogen, which decreases the nucleophilicity of the resulting enamine. nih.gov

Despite these limitations, highly efficient β-morpholine amino acid catalysts have been designed. Studies show that a carboxylic acid group on the catalyst is crucial, likely acting as a Brønsted acid co-catalyst to activate the electrophile during the C-C bond-forming step. nih.govacs.org Remarkably, with an optimized catalyst, quantitative conversion and excellent diastereoselectivity (up to 99%) and enantioselectivity can be achieved with catalyst loadings as low as 1 mol%. nih.gov

Research Findings on Morpholine-Based Organocatalysts for 1,4-Addition

| Catalyst System | Reaction | Yield/Conversion | Selectivity (dr/er) | Key Mechanistic Feature | Reference |

|---|---|---|---|---|---|

| β-Morpholine Amino Acids | Aldehyde + Nitroolefin | Quantitative | up to 99:1 dr, 99:1 er | Enamine catalysis; crucial role of carboxylic acid co-catalyst. | nih.gov |

| Proline Derivatives | Intramolecular Aldol (B89426) | Good | High enantioselectivity | First asymmetric aldol reaction mediated by a small-molecule catalyst via enamine intermediate. | acs.org |

Supramolecular Assemblies and Material Science Applications of 2 Pyridin 3 Yl Morpholine Oxalate

Design and Synthesis of Supramolecular Architectures

The rational design of supramolecular architectures relies on the predictable nature of non-covalent interactions. The 2-pyridin-3-yl morpholine (B109124) oxalate (B1200264) salt contains both a hydrogen-bond donor in the protonated pyridine (B92270) ring and hydrogen-bond acceptors in the oxalate anion and the morpholine oxygen, making it an ideal candidate for directed self-assembly.

The pyridinium (B92312) cation is a well-known participant in host-guest chemistry, capable of being encapsulated within various host molecules. oiccpress.com The 2-pyridin-3-yl morpholine cation, due to its specific geometry and electronic properties, could form stable complexes with macrocyclic hosts like crown ethers or cyclodextrins. The binding within these hosts would be driven by a combination of ion-dipole interactions, hydrogen bonding, and potentially hydrophobic effects originating from the morpholine ring. The selectivity of such host-guest systems would be highly dependent on the size and shape complementarity between the cation and the host's cavity. wikipedia.org

Table 1: Potential Host-Guest Interactions of the 2-Pyridin-3-yl Morpholine Cation

| Host Molecule Type | Potential Driving Interactions | Potential Applications |

| Crown Ethers | Ion-Dipole, Hydrogen Bonding | Ion Sensing, Phase Transfer Catalysis |

| Cyclodextrins | Hydrophobic Inclusion, Hydrogen Bonding | Drug Delivery, Solubilization |

| Calixarenes | Cation-π, Hydrogen Bonding | Molecular Recognition, Sensing |

This table is illustrative and based on the known behavior of similar pyridinium cations.

Crystalline organic salt networks (COSNs) are a class of materials where the ionic interactions and hydrogen bonds between cations and anions direct the formation of ordered, crystalline structures. The 2-pyridin-3-yl morpholine oxalate salt is inherently suited for the formation of COSNs. The oxalate anion, with its multiple hydrogen bond acceptors, can bridge multiple pyridinium cations, leading to the formation of 1D, 2D, or 3D networks. The precise architecture of these networks would be influenced by factors such as solvent, temperature, and the presence of any co-formers. The study of such networks often involves single-crystal X-ray diffraction to elucidate the intricate patterns of non-covalent interactions. nih.gov

Formation of Functional Organic Materials Based on the Oxalate Salt

The supramolecular assemblies of this compound could serve as precursors or templates for the creation of functional organic materials with tailored properties.

The self-assembly of this compound in solution would likely be a complex process, potentially leading to the formation of hierarchical structures. Initial formation of ion pairs could be followed by their aggregation into larger assemblies, such as nanofibers, vesicles, or gels, depending on the concentration and solvent conditions. Understanding and controlling these self-assembly pathways is key to producing materials with desired morphologies and functions. nih.gov

Materials based on non-covalent interactions are often responsive to external stimuli such as pH, temperature, or the presence of specific analytes. The hydrogen bonds and ionic interactions within a material composed of this compound could be disrupted or altered by such stimuli, leading to a macroscopic change in the material's properties. For instance, a change in pH could deprotonate the pyridinium cation, breaking the ionic interactions and causing the disassembly of the supramolecular structure. This principle is the basis for creating "smart" materials.

Covalent Porous Organic Structures (CPOs), including Covalent Organic Frameworks (COFs), are a class of materials with high surface areas and permanent porosity. While this compound itself is a salt, the pyridyl and morpholine motifs could be incorporated as building blocks in the synthesis of CPOs. The nitrogen atoms in the pyridine and morpholine rings could act as coordination sites for metal ions in the formation of Metal-Organic Frameworks (MOFs) or as reactive sites for the formation of covalent bonds in COFs. The design of such porous materials is a major focus in materials science for applications in gas storage, separation, and catalysis. rsc.orgmdpi.com

Advanced Characterization of Supramolecular Structures

Diffraction Techniques for Long-Range Order

Diffraction methods are indispensable for determining the crystal structure of materials, providing definitive evidence of three-dimensional order. nih.gov For organic salts like this compound, X-ray diffraction is the principal tool for mapping the spatial arrangement of the pyridinium cations and oxalate anions in the solid state.

Powder X-ray Diffraction (PXRD): In cases where growing single crystals of sufficient size and quality is challenging, PXRD offers a powerful alternative for structural characterization of organic solids. acs.orgrsc.org This technique is performed on a microcrystalline powder and the resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. It is crucial for confirming phase purity, identifying different polymorphic forms, and can even be used for complete structure determination, especially when combined with computational modeling. acs.orgrsc.org For this compound, PXRD would be essential for quality control in material synthesis and for studying structural changes under different conditions.

The table below illustrates the type of data obtained from diffraction studies on a hypothetical crystalline form of this compound.

| Parameter | Hypothetical Data from Diffraction Analysis | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 14.1 Å, β = 95.5° | Provides the dimensions of the repeating structural unit. |

| Key H-Bond Distance (N-H···O) | 2.75 Å | Quantifies the strength of a key intermolecular interaction holding the assembly together. |

| π-π Stacking Distance | 3.6 Å | Indicates the presence and nature of stacking interactions between pyridine rings. |

Spectroscopic Probes for Intermolecular Interactions

While diffraction reveals the static, long-range order, spectroscopic techniques are vital for probing the specific molecular-level interactions and the local chemical environment within the supramolecular structure. nih.govmdpi.com These methods are sensitive to the changes in vibrational and electronic states that occur upon the formation of non-covalent bonds.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is highly sensitive to the formation of hydrogen bonds. In the case of this compound, the proton transfer from oxalic acid to the morpholine nitrogen results in the formation of a pyridinium cation and an oxalate anion. IR and Raman spectra would show characteristic shifts in the vibrational frequencies of the N-H, C=O, and C-O groups involved in hydrogen bonding. For instance, the strong C=O stretching band of oxalic acid (typically around 1700 cm⁻¹) would be replaced by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) at lower wavenumbers. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) can provide detailed information about the local environment of specific atoms (e.g., ¹³C, ¹⁵N, ¹H) within the crystal lattice, complementing diffraction data. rsc.org Solution-state NMR is also valuable for studying the association behavior in solution prior to crystallization or self-assembly. Changes in chemical shifts upon mixing the two components can confirm proton transfer and identify the specific atoms involved in intermolecular interactions. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule. The formation of supramolecular assemblies can lead to shifts in the absorption bands (either blue or red shifts) compared to the individual components. These shifts, particularly in the π-π* transitions of the pyridine ring, can provide evidence for aggregation and electronic coupling between molecules in the assembled state. mdpi.comnih.gov

The following table outlines the expected spectroscopic signatures for the formation of the this compound salt.

| Spectroscopic Technique | Functional Group / Interaction | Expected Observation |

| FT-IR Spectroscopy | O-H stretch (of acid) | Disappearance of the broad O-H band from oxalic acid. |

| FT-IR Spectroscopy | N-H stretch (of cation) | Appearance of a new band corresponding to the N⁺-H stretch. |

| FT-IR Spectroscopy | C=O stretch (of acid) | Disappearance of the carboxylic acid C=O band (~1700 cm⁻¹). |

| FT-IR Spectroscopy | COO⁻ stretch (of anion) | Appearance of strong asymmetric and symmetric carboxylate bands. mdpi.com |

| ¹H NMR (Solution) | Morpholine N-H proton | Significant downfield shift upon protonation. |

| UV-Vis Spectroscopy | Pyridine π-π* transition | Shift in wavelength (e.g., red-shift) upon crystal packing, indicating altered electronic environment. mdpi.com |

Microscopy for Morphological Analysis

Microscopy techniques are essential for the direct visualization of the supramolecular structures, providing critical information about their size, shape, and surface topography. nih.govbeilstein-journals.org This morphological insight bridges the gap between the molecular-level picture from spectroscopy and diffraction and the macroscopic properties of the material.

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and can visualize the internal structure of materials. If this compound forms nanoscale assemblies, such as fibers or ribbons, TEM would be the ideal technique to image these individual structures and determine their dimensions with high precision. acs.org

Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that provides three-dimensional surface profiles at the nanoscale. nih.gov It is particularly valuable for characterizing the surface of delicate supramolecular structures without the need for conductive coatings. AFM can measure the height of self-assembled monolayers or the dimensions of individual supramolecular fibers, providing quantitative morphological data. nih.gov

A comparative overview of the information provided by these microscopy techniques is presented below.

| Microscopy Technique | Information Obtained | Typical Resolution | Sample Requirements |

| Scanning Electron Microscopy (SEM) | Surface topography, crystal habit, particle size distribution. beilstein-journals.org | ~1-10 nm | Dry solid, often sputter-coated with a conductive layer. |

| Transmission Electron Microscopy (TEM) | Internal structure, nanoscale morphology (e.g., fibers, tubes), crystallite size. acs.org | <1 nm | Very thin sample (<100 nm) or dispersed nanoparticles. |

| Atomic Force Microscopy (AFM) | 3D surface profile, surface roughness, height of nanostructures. nih.gov | Vertical: ~0.1 nm, Lateral: ~1-5 nm | Sample deposited on a flat substrate. |

Green Chemistry Principles in the Research of 2 Pyridin 3 Yl Morpholine Oxalate

Application of Atom Economy Principles in Synthetic Design

Atom economy is a cornerstone of green chemistry that evaluates the efficiency of a chemical reaction by measuring the extent to which atoms from the starting materials are incorporated into the final product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the desired product, with no byproducts.

In the context of synthesizing 2-Pyridin-3-yl morpholine (B109124), a key precursor to the oxalate (B1200264) salt, the synthetic strategy can be designed to maximize atom economy. A plausible synthetic route could involve the reaction of 3-bromopyridine with morpholine in a nucleophilic aromatic substitution reaction.

Hypothetical Reaction Scheme:

3-bromopyridine + morpholine → 2-Pyridin-3-yl morpholine + HBr

While this reaction appears straightforward, the generation of hydrobromic acid (HBr) as a byproduct reduces the atom economy. To improve upon this, alternative synthetic strategies that involve addition reactions or catalytic cycles are often explored in green chemistry. For instance, a more atom-economical approach could involve the direct C-H activation and amination of pyridine (B92270), though this can be a challenging transformation.

Below is a comparative analysis of the atom economy for two hypothetical synthetic routes to 2-Pyridin-3-yl morpholine.

| Reaction | Reactants | Molecular Weight of Reactants ( g/mol ) | Desired Product | Molecular Weight of Desired Product ( g/mol ) | Byproducts | Molecular Weight of Byproducts ( g/mol ) | Atom Economy (%) |

| Nucleophilic Aromatic Substitution | 3-bromopyridine (157.99) + morpholine (87.12) | 245.11 | 2-Pyridin-3-yl morpholine (164.20) | 164.20 | HBr (80.91) | 80.91 | 67.0% |

| Hypothetical Direct C-H Amination | Pyridine (79.10) + morpholine (87.12) + [O] | 166.22 | 2-Pyridin-3-yl morpholine (164.20) | 164.20 | H₂O (18.02) | 18.02 | 98.8% |

Note: The direct C-H amination is presented as an idealized reaction for the purpose of illustrating the concept of atom economy.

As the table demonstrates, a direct C-H amination approach, if feasible, would offer a significantly higher atom economy, thereby generating less waste and making more efficient use of resources. The pursuit of such atom-economical reactions is a key focus in the green synthesis of pyridine derivatives. organic-chemistry.orgchempedia.info

Use of Greener Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional solvents are volatile organic compounds (VOCs) that can be hazardous to human health and the environment. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. nih.gov

In the synthesis of 2-Pyridin-3-yl morpholine oxalate, several strategies can be employed to incorporate greener solvents:

Replacement of Hazardous Solvents: Traditional amination reactions often utilize chlorinated solvents like dichloromethane or aprotic polar solvents such as N,N-dimethylformamide (DMF). acsgcipr.org Green chemistry promotes the substitution of these with greener alternatives like water, ethanol, or supercritical fluids. For instance, recent research has demonstrated that many reductive amination reactions can be successfully carried out in less hazardous solvents like ethyl acetate. acsgcipr.org N-formylmorpholine has also been investigated as a green solvent for the synthesis of organic compounds. ajgreenchem.com

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify purification processes. acs.org For example, iridium-catalyzed C-H borylation of substituted pyridines has been successfully carried out under neat (solvent-free) conditions. digitellinc.com Exploring the feasibility of a solvent-free synthesis of 2-Pyridin-3-yl morpholine would be a significant step towards a greener process.

Use of Bio-based Solvents: The development and use of solvents derived from renewable resources, such as cyrene (dihydrolevoglucosenone), is another promising area of green chemistry.

The following table provides a comparison of solvents that could be considered for the synthesis of 2-Pyridin-3-yl morpholine, based on their environmental, health, and safety profiles.

| Solvent | Classification | Key Hazards | Greener Alternative | Rationale for Alternative |

| Dichloromethane | Halogenated | Carcinogen, environmental pollutant | Ethyl acetate | Less toxic, biodegradable |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Reproductive toxicant, irritant | Cyrene | Bio-derived, biodegradable, lower toxicity |

| Toluene | Aromatic Hydrocarbon | Flammable, neurotoxin | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower toxicity |

Development of Catalytic and Reusable Systems for Synthesis

Catalysis is a fundamental pillar of green chemistry, as catalysts can enable reactions to proceed with higher efficiency, selectivity, and under milder conditions, while being used in small amounts and often being recyclable. The development of catalytic systems for the synthesis of 2-Pyridin-3-yl morpholine could offer significant environmental benefits.

Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalysts can be employed. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed for the synthesis of 3-substituted piperidines from pyridine, showcasing the potential of catalysis in synthesizing complex heterocyclic compounds. nih.govacs.org Heterogeneous catalysts are often preferred from a green chemistry perspective as they can be more easily separated from the reaction mixture and reused, simplifying the purification process and reducing waste. rsc.org

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is an increasingly attractive green approach. Enzymes operate under mild conditions (temperature and pH), are highly selective, and are derived from renewable resources. While a specific enzyme for the synthesis of 2-Pyridin-3-yl morpholine may not be readily available, advances in enzyme engineering could lead to the development of novel biocatalysts for this transformation.

Photocatalysis: The use of light to drive chemical reactions, known as photocatalysis, is another emerging area in green chemistry. A photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes has been developed for the synthesis of substituted morpholines. organic-chemistry.org

The table below summarizes potential catalytic approaches for the synthesis of precursors to this compound.

| Catalytic Approach | Catalyst Type | Potential Advantages | Challenges |

| Transition Metal Catalysis | Homogeneous (e.g., Rh, Pd) | High activity and selectivity | Catalyst removal and recycling can be difficult |

| Heterogeneous Catalysis | Solid-supported metals (e.g., Pd/C) | Easy separation and reuse, potential for continuous flow processes | Lower activity compared to homogeneous catalysts |

| Biocatalysis | Enzymes | High selectivity, mild reaction conditions, renewable | Enzyme stability and availability |

| Photocatalysis | Organic dyes, semiconductors | Use of light as a renewable energy source | Scalability and quantum efficiency |

Waste Minimization and By-product Elimination Strategies

Waste minimization is a critical goal of green chemistry, aiming to reduce the generation of waste at its source rather than treating it after it has been produced. copadata.comcore.ac.uk For the synthesis of this compound, several strategies can be implemented to minimize waste:

Process Optimization: Careful optimization of reaction parameters such as temperature, pressure, and reaction time can maximize the yield of the desired product and minimize the formation of byproducts.

One-Pot Syntheses: Combining multiple reaction steps into a single "one-pot" procedure can reduce the need for intermediate purification steps, thereby saving on solvents and reducing waste. researchgate.net A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation has been shown to be an efficient method for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org

Circular Economy Principles: Implementing a circular economy approach involves designing processes where waste from one step can be used as a raw material for another. For example, if a solvent is used, a closed-loop system for its recovery and reuse can significantly reduce waste. emergingpub.com

Elimination of Protecting Groups: The use of protecting groups in organic synthesis often adds extra steps and generates waste. Designing synthetic routes that avoid the need for protecting groups is a key aspect of green chemistry.

A recent green synthesis of morpholines from 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) eliminates a step compared to traditional methods that use chloroacetyl chloride, and also avoids the use of aluminum or boron hydride reducing agents, thereby reducing waste. acs.orgchemrxiv.org

Renewable Feedstock Utilization in Precursor Synthesis

The use of renewable feedstocks, such as biomass, instead of finite fossil fuels is a long-term goal of sustainable chemistry. For the synthesis of this compound, this would involve sourcing the pyridine and morpholine precursors from renewable resources.

Pyridine from Biomass: Significant research has been dedicated to producing pyridines from biomass. Lignin, a major component of wood, can be a feedstock for pyridine carboxylic acids. acsgcipr.org Furfural, which is derived from C5 sugars in biomass, can also be converted into pyridine. nih.gov These routes offer a potential pathway to bio-based 3-substituted pyridines. nih.govmdpi.com

Morpholine from Renewable Resources: Morpholine and its derivatives can also be synthesized from renewable precursors. For instance, morpholine-2,5-diones, which can be polymerized to form biodegradable materials, can be synthesized from amino acids. acs.org While not a direct route to 2-Pyridin-3-yl morpholine, this demonstrates the potential for creating the morpholine ring system from bio-based starting materials.

The table below outlines potential renewable feedstocks for the synthesis of the precursors of 2-Pyridin-3-yl morpholine.

| Precursor | Renewable Feedstock | Conversion Process | Advantages |

| 3-Substituted Pyridine | Lignin, Hemicellulose (via Furfural) | Pyrolysis, catalytic conversion, ammonization | Reduces reliance on fossil fuels, utilizes waste biomass |

| Morpholine | Amino Acids, 1,2-amino alcohols | Multi-step synthesis | Potential for biodegradable pathways, derived from natural products |

By systematically applying these green chemistry principles, the research and eventual production of this compound can be made more sustainable, efficient, and environmentally responsible.

Future Research Directions and Interdisciplinary Prospects

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex nitrogen heterocycles is often a multi-step process that can be resource-intensive. numberanalytics.comrsc.org Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. uc.pt The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow reactor can lead to higher yields, purer products, and the ability to safely handle reactive intermediates. acs.orgrsc.org

For the synthesis of 2-Pyridin-3-yl morpholine (B109124) oxalate (B1200264), a flow-based approach could be envisioned where the key bond-forming reactions are performed sequentially in connected reactor modules. For instance, the cyclization to form the morpholine ring and the subsequent coupling to the pyridine (B92270) moiety could be streamlined into a single, continuous process. This "telescoped" synthesis would minimize manual handling and purification steps, reducing waste and accelerating the production of the target molecule. acs.org

Exploration of Multi-Component Reactions for Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all starting materials, are a powerful tool for generating chemical complexity from simple precursors. nih.govorganic-chemistry.org This approach is highly convergent and atom-economical, making it an attractive strategy for the rapid diversification of a core chemical scaffold.

The pyridyl-morpholine backbone of 2-Pyridin-3-yl morpholine oxalate is well-suited for exploration via MCRs. For example, variations of the Hantzsch pyridine synthesis, a classic MCR, could be adapted to generate a wide array of substituted pyridine rings that could then be functionalized with a morpholine unit. mdpi.com Similarly, MCRs that are known to produce morpholine derivatives could be explored, potentially incorporating a pyridine-containing aldehyde or amine as one of the components. nih.gov

The true power of MCRs in this context lies in their ability to quickly generate a library of analogues. By systematically varying the inputs to a designed MCR, researchers could produce a diverse set of pyridyl-morpholine derivatives with different substituents on either or both heterocyclic rings. This rapid diversification is invaluable for structure-activity relationship (SAR) studies in drug discovery and for screening for novel properties in materials science.

Table 1: Potential Multi-Component Reactions for Pyridyl-Morpholine Diversification

| MCR Type | Potential Reactants | Potential Product Class |

| Hantzsch Dihydropyridine Synthesis | β-ketoester, Aldehyde, Ammonia/Amine | Substituted Dihydropyridines |

| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | β-amino-carbonyl compounds |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-acylamino carboxamides |

| Petasis Reaction | Amine, Aldehyde, Vinyl- or Aryl-boronic acid | Substituted Amines |

Advanced Materials Development from Pyridyl Morpholine Oxalate Derivatives

The pyridine nucleus is a key component in many functional materials, including polymers used in electronics, catalysis, and as anion exchange membranes. rsc.orgrsc.orgfrontiersin.org The nitrogen atom in the pyridine ring can be quaternized to introduce charge, or it can act as a coordination site for metal ions, opening up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs).

Derivatives of 2-Pyridin-3-yl morpholine could serve as novel monomers for polymerization. By introducing polymerizable groups onto either the pyridine or morpholine ring, a variety of new materials could be accessed. For example, vinyl-substituted pyridyl-morpholine derivatives could undergo radical polymerization to yield polymers with pendant pyridyl-morpholine units. These polymers could exhibit interesting properties, such as enhanced thermal stability or specific binding affinities due to the presence of the heterocyclic moieties. mdpi.com

Furthermore, the development of polyimides containing pyridine units has been shown to improve adhesion to metals like copper, a valuable property in the electronics industry. researchgate.net Incorporating a pyridyl-morpholine derivative into a polyimide backbone could lead to materials with tailored adhesive and dielectric properties. The morpholine component, with its flexible chair-like conformation, could impart unique processing characteristics to these advanced polymers.

Machine Learning and AI in Predicting Reactivity and Properties

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reactivity from chemical structure alone. research.google For a compound like this compound and its potential derivatives, ML models could be trained on existing data for similar heterocyclic compounds to predict a wide range of properties. researchgate.netrepec.org

For instance, ML models can predict physicochemical properties such as solubility, melting point, and lipophilicity, which are crucial in both pharmaceutical and materials science contexts. researchgate.net Furthermore, quantum chemical calculations, often accelerated by ML techniques, can predict electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding reactivity and potential applications in organic electronics. researchgate.net

In the context of drug discovery, ML models can be trained to predict biological activity or toxicity, allowing for the in silico screening of a large virtual library of this compound derivatives before committing to their synthesis. nih.gov This predictive power can significantly reduce the time and cost associated with identifying promising lead compounds. By building predictive models for reactivity, researchers can also better anticipate the outcomes of chemical reactions, aiding in the design of more efficient synthetic routes. nih.gov The continuous cycle of prediction, synthesis, testing, and model retraining embodies the future of accelerated molecular discovery.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-pyridin-3-yl morpholine oxalate to improve yield and purity?

- Methodology :

- Use a statistical experimental design (e.g., response surface modeling) to assess critical variables such as molar ratios of reactants (e.g., morpholine/ketone), reaction temperature, and stirring rate .

- Example variable ranges from prior studies:

| Variable | Low | High |

|---|---|---|

| Morpholine/Ketone (mol/mol) | 3.7 | 7.3 |

| Temperature (°C) | 25 | 40 |

- Monitor purity via reversed-phase HPLC or GC/MS to detect byproducts like nitrosation or nitration derivatives, which may form under oxidative conditions .

Q. What analytical methods are recommended for structural characterization of this compound?

- Methodology :

- Single-crystal X-ray diffraction (XRD) using programs like SHELXL for refinement, which is widely validated for small-molecule crystallography .

- NMR spectroscopy : Note potential duplicate signals in morpholine protons due to oxalyl linker interactions, as observed in morpholinooxalyl derivatives .

- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.

Q. How can researchers determine the purity of this compound and identify impurities?

- Methodology :

- Use HPLC with UV detection and compare retention times against reference standards (e.g., EP/BP pharmacopeial guidelines) .

- Quantify impurities like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) (CAS 105462-25-7) using spiking experiments .

- Avoid cross-contamination by using dedicated tips and sealed plates during analysis .

Advanced Research Questions

Q. What are the mechanisms of degradation or side-reactions during the synthesis of this compound?

- Methodology :

- Investigate nitrosation pathways under oxidative conditions (e.g., peroxynitrite exposure) using kinetic studies and isotopic labeling to track nitrogen sources .

- Analyze byproducts via GC/MS to detect morpholine derivatives with modified substituents (e.g., nitro or chloro groups) .

- Consider carbonate catalysis, which may accelerate nitrosation at neutral pH .

Q. How does the oxalate counterion influence the stability and reactivity of this compound?

- Methodology :

- Compare thermal stability via thermogravimetric analysis (TGA) with other salts (e.g., hydrochloride or sulfate).

- Study pH-dependent solubility to assess oxalate dissociation kinetics. Morpholine derivatives are known to stabilize cellulose at neutral pH, suggesting oxalate’s role in buffering acidic conditions .

- Use solid-state NMR to probe interactions between the morpholine ring and oxalate ions.

Q. What strategies can mitigate batch-to-batch variability in the synthesis of this compound?

- Methodology :

- Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., temperature, stirring rate) .

- Use design of experiments (DoE) to identify critical quality attributes (CQAs) and optimize robustness. For example, reaction temperature is a key factor in oxalate purity and particle size control .

- Validate reproducibility across ≥3 independent syntheses with statistical significance testing (e.g., ANOVA).

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on optimal reaction conditions for synthesizing this compound?

- Methodology :

- Conduct a systematic literature review to identify variables with the highest inconsistency (e.g., molar ratios, catalyst type).

- Perform meta-analysis using datasets from prior studies (e.g., reaction yields vs. temperature) to identify trends.

- Replicate disputed protocols and compare outcomes using standardized analytical methods (e.g., XRD for crystal structure validation) .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as morpholine derivatives may cause irritation or toxicity .

- Ensure local exhaust ventilation to prevent inhalation of aerosols, particularly during high-temperature reactions .

- Store in airtight containers away from oxidizers (e.g., peroxynitrite) to prevent unintended nitrosation .

Applications in Drug Development

Q. How can this compound serve as a precursor for bioactive molecules?

- Methodology :

- Explore substitution reactions at the pyridine ring (e.g., fluorination or amination) using catalysts like Pd/C .

- Test derivatives for activity against p38 MAP kinase or other targets, leveraging structural analogs like SB-202190 (a known kinase inhibitor) .

- Assess metabolic stability via in vitro assays (e.g., liver microsomes) to identify promising candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.